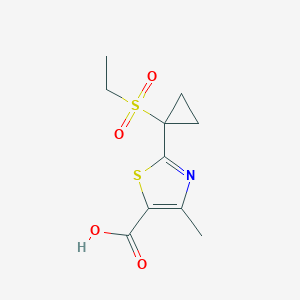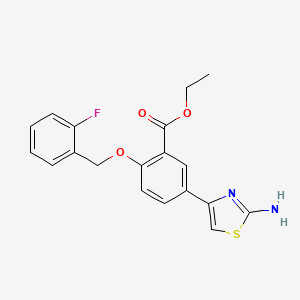
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid is an organic compound that features a cyclopropyl group, a thiazole ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl group, which can be achieved through the Kulinkovich-Szymoniak reaction. This reaction involves the use of Grignard reagents and titanium (IV) isopropoxide to form cyclopropylamines from nitriles .
The thiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include esters, amides, dihydrothiazole derivatives, and various substituted thiazole compounds.
Applications De Recherche Scientifique
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, sulfonamide derivatives are known to inhibit folate metabolism in bacteria, leading to their antibacterial activity . The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamines: Compounds containing a cyclopropyl group and an amine functional group.
Thiazole Derivatives: Compounds containing a thiazole ring with various substituents.
Sulfonamides: Compounds containing a sulfonamide group, known for their antibacterial properties.
Uniqueness
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid is unique due to the combination of its structural features, including the cyclopropyl group, thiazole ring, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C10H13NO4S2 |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
2-(1-ethylsulfonylcyclopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-3-17(14,15)10(4-5-10)9-11-6(2)7(16-9)8(12)13/h3-5H2,1-2H3,(H,12,13) |
Clé InChI |
CGUPNNRNUHWWSP-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1(CC1)C2=NC(=C(S2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)










